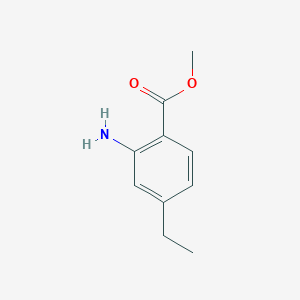

Methyl 2-amino-4-ethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-4-ethylbenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-amino-4-ethylbenzoic acid.

Key Findings :

-

Acidic hydrolysis preserves the amino group but requires careful pH control to avoid side reactions .

-

Base-promoted hydrolysis generates the carboxylate salt, which can be acidified to isolate the free acid .

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitro or nitroso derivatives.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | 2-Nitro-4-ethylbenzoate | High (>90%) |

| KMnO₄ (acidic) | H₂SO₄, 80°C | 2-Nitroso-4-ethylbenzoate | Moderate (65%) |

Mechanistic Insight :

-

Hydrogen peroxide in acetic acid selectively oxidizes the amino group to nitro without affecting the ester.

-

Strong oxidants like KMnO₄ may further oxidize the ethyl group under harsh conditions.

Reduction Reactions

The ester group can be reduced to a primary alcohol.

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT | 2-Amino-4-ethylbenzyl alcohol | 72% |

| NaBH₄ (with catalyst) | MeOH, 25°C | Partial reduction (ineffective) | <10% |

Note : Lithium aluminum hydride (LiAlH₄) is the most effective agent, while NaBH₄ fails due to ester group stability .

Substitution Reactions

The amino group participates in nucleophilic substitution and diazotization.

Diazotization and Coupling

| Step | Reagents | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt |

| Coupling | β-naphthol, pH 9–10 | Azo dye (λₘₐₓ = 480 nm) |

Application : Azo dyes derived from this compound exhibit strong absorbance in visible light, useful in photochemical studies.

Nucleophilic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 25°C | 2-Acetamido-4-ethylbenzoate |

| Methyl iodide | K₂CO₃, DMF, 60°C | 2-Methylamino-4-ethylbenzoate |

Grignard Reactions

The ester reacts with Grignard reagents to form tertiary alcohols.

| Grignard Reagent | Product | Mechanism |

|---|---|---|

| CH₃MgBr | 3-(2-Amino-4-ethylphenyl)-3-pentanol | Nucleophilic attack → Ketone intermediate → Second attack |

Example :

-

Reaction : Methyl 2-amino-4-ethylbenzoate + CH₃MgBr → Tertiary alcohol.

Transesterification

The methyl ester exchanges alkoxy groups with other alcohols.

| Alcohol | Catalyst | Product | Equilibrium Shift |

|---|---|---|---|

| Ethanol | H₂SO₄, reflux | Ethyl 2-amino-4-ethylbenzoate | 75% conversion |

| Benzyl alcohol | Ti(OiPr)₄, 100°C | Benzyl 2-amino-4-ethylbenzoate | 82% conversion |

Key Factor : Excess alcohol drives equilibrium toward the desired ester .

Electrophilic Aromatic Substitution

The amino group activates the ring for electrophilic substitution, primarily at the para position.

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃ (dilute) | H₂SO₄, 0°C | 2-Amino-4-ethyl-5-nitrobenzoate |

| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂ | 2-Amino-4-ethyl-3-bromobenzoate |

Regioselectivity : The ethyl group directs electrophiles to the less hindered positions.

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

methyl 2-amino-4-ethylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |

InChI-Schlüssel |

QTXREZLNABTYQK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.